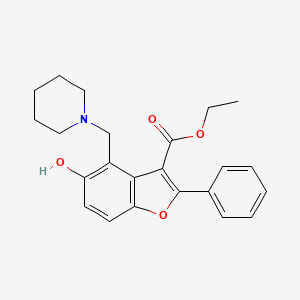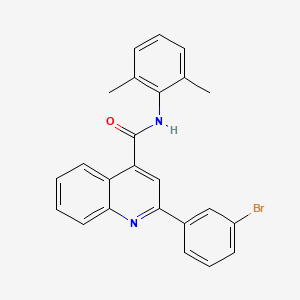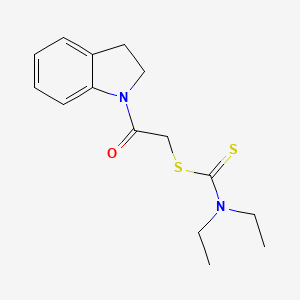![molecular formula C25H29NO6S3 B11652876 dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11652876.png)
dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(3-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(3-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethoxy and dimethyl groups. The final steps involve the formation of the dithiole and dicarboxylate moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(3-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound might be studied for its potential biological activity. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might have activity against certain diseases or conditions, although this would require extensive research and clinical trials.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for specific industrial applications.
作用機序
The mechanism of action of 4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(3-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow for diverse interactions, potentially affecting various pathways and processes within cells.
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives and dithiole-dicarboxylates. These compounds share structural features with 4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(3-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE but differ in the specific substituents and functional groups.
Uniqueness
What sets this compound apart is its combination of functional groups and the specific arrangement of atoms. This unique structure gives it distinct chemical and physical properties, making it a valuable compound for research and application in various fields.
特性
分子式 |
C25H29NO6S3 |
|---|---|
分子量 |
535.7 g/mol |
IUPAC名 |
dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C25H29NO6S3/c1-8-32-14-9-10-16-15(12-14)18(21(33)25(4,5)26(16)17(27)11-13(2)3)24-34-19(22(28)30-6)20(35-24)23(29)31-7/h9-10,12-13H,8,11H2,1-7H3 |
InChIキー |
JRHRDFJUOSLUFF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11652812.png)
![(5Z)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11652817.png)

![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11652824.png)
![4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11652827.png)
![2-({2-[(2-Methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652831.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652837.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11652841.png)
![3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11652850.png)
![Ethyl 3-[(4-methylquinazolin-2-yl)sulfanyl]propanoate](/img/structure/B11652852.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11652855.png)
